6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one
CAS No.: 29777-65-9
Cat. No.: VC18739400
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29777-65-9 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 6a-hydroxy-3,3-dimethyl-3a,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
| Standard InChI | InChI=1S/C9H15NO2/c1-8(2)6-4-3-5-9(6,12)10-7(8)11/h6,12H,3-5H2,1-2H3,(H,10,11) |
| Standard InChI Key | LEFDYJPVOYDZDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCCC2(NC1=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6a-hydroxy-3,3-dimethyl-3a,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrol-2-one, reflects its bicyclic framework comprising a five-membered cyclopentane ring fused to a pyrrolidone moiety. Key features include:
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A hydroxyl group at the 6a position.
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Two methyl groups at the 3-position, contributing to steric hindrance.
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A lactam (cyclic amide) group in the pyrrolidone ring.
The stereochemistry at the 6a position remains unspecified in publicly available data, suggesting unresolved ambiguities in its spatial configuration.
Physicochemical Properties
The compound’s computed properties include a hydrogen bond donor count of 1 (from the hydroxyl group) and a hydrogen bond acceptor count of 2 (from the lactam and hydroxyl groups). Its XLogP3 value of approximately 0.5 indicates moderate lipophilicity, balancing solubility in polar and nonpolar solvents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 6a-hydroxy-3,3-dimethyl-3a,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
| CAS Number | 29777-65-9 |
| SMILES | CC1(C2CCCC2(NC1=O)O)C |
| InChIKey | LEFDYJPVOYDZDZ-UHFFFAOYSA-N |
Synthesis and Preparation
Purification and Isolation
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and recrystallization from polar solvents (e.g., ethanol-water mixtures) are likely employed to isolate the compound in high purity. Analytical data from VulcanChem indicate the use of NMR and mass spectrometry for quality control.
Analytical Characterization
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals expected in the δ 1.0–1.5 ppm range for methyl groups, δ 3.0–4.0 ppm for protons adjacent to the lactam, and δ 5.0–6.0 ppm for hydroxyl protons (exchangeable).
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¹³C NMR: Peaks corresponding to the lactam carbonyl (~170 ppm), quaternary carbons in the cyclopentane ring (~50 ppm), and methyl carbons (~20 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations for O–H (~3200 cm⁻¹), N–H (~3300 cm⁻¹), and C=O (~1650 cm⁻¹) groups.
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Mass Spectrometry: A molecular ion peak at m/z 169.22 (M⁺) with fragmentation patterns indicative of cyclopentane ring cleavage and lactam decomposition.
Chromatographic Behavior
Reverse-phase HPLC with a C18 column and aqueous acetonitrile mobile phase likely resolves the compound with a retention time reflective of its moderate polarity. Ultra-violet (UV) detection at 210–220 nm targets the lactam chromophore.
Biological Activity and Research Findings
Preliminary Pharmacological Studies
Future Directions
Research Priorities
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Stereochemical Resolution: Determination of absolute configuration via X-ray crystallography or chiral chromatography.
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Biological Screening: High-throughput assays against kinase, protease, and GPCR panels.
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Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with varied substituents to optimize potency and selectivity.
Collaborative Opportunities
Interdisciplinary efforts between synthetic chemists, computational modelers, and pharmacologists are essential to unlock the compound’s full potential.
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